molecular formula C20H19NO5 B2410199 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 859139-04-1

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No. B2410199
CAS RN: 859139-04-1
M. Wt: 353.374
InChI Key: QOVLEYZXOMMYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a chemical compound with the molecular formula C20H19NO5 . It is listed in various chemical databases, indicating its relevance in chemical research .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. The compound has a molecular formula of C20H19NO5, an average mass of 353.369 Da, and a monoisotopic mass of 353.126312 Da . Further structural analysis would require more specific data such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” can be inferred from its molecular structure . It has a molecular formula of C20H19NO5 and a molecular weight of 353.369 Da . More specific properties such as melting point, boiling point, solubility, and stability would require experimental determination .

Scientific Research Applications

Chemical Synthesis and Biological Activity

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate belongs to a class of organic compounds known for their chemical and biological significance. Synthetic protocols for similar coumarin-based compounds highlight their importance as core structures in secondary metabolites with considerable pharmacological importance. The synthetic methodologies for such compounds, including 6H-benzo[c]chromen-6-ones, have been reviewed, emphasizing their roles in the development of new therapeutic agents. The literature describes several synthetic protocols, including Suzuki coupling reactions for the synthesis of biaryl compounds, which then undergo lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). These procedures underscore the compounds' versatility in chemical syntheses and their potential applications in creating pharmacologically active molecules (Ofentse Mazimba, 2016).

Environmental and Material Science Applications

Advancements in the synthesis and application of furan derivatives from plant biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, illustrate the potential of organic compounds derived from renewable resources in replacing non-renewable hydrocarbon sources. The review on the conversion of plant biomass to furan derivatives and sustainable access to new generations of polymers, functional materials, and fuels indicates a significant push towards eco-friendly chemical industries. This shift underscores the importance of such organic compounds in environmental sustainability and material science, opening up avenues for the development of monomers, polymers, and various functional materials from renewable sources (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Anticancer Research

In the search for new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity, certain compounds synthesized in the laboratory have shown promising results. Among the synthesized compounds, derivatives classified as 3-styrylchromones and 3-styryl-2H-chromenes have exhibited high tumor specificity with minimal toxicity to keratinocytes. These findings suggest that chemical modification of coumarin derivatives could lead to the development of new anticancer drugs, highlighting the critical role of organic synthesis in medical research and drug development (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).

properties

IUPAC Name

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12-18(14-7-5-6-8-16(14)24-4)19(22)15-10-9-13(11-17(15)25-12)26-20(23)21(2)3/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVLEYZXOMMYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.